molecular formula C6H6F3N3O2 B2711554 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1245772-08-0

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No.: B2711554
CAS No.: 1245772-08-0
M. Wt: 209.128
InChI Key: KFFATVDPKIIPFY-UHFFFAOYSA-N
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Description

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a nitro group, and a trifluoroethyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Addition of the trifluoroethyl group: This step can be performed using trifluoroethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoroethyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The nitro group could be involved in redox reactions, while the trifluoroethyl group might influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-4-nitro-1H-pyrazole: Lacks the trifluoroethyl group.

    4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the methyl group.

    3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: Lacks the nitro group.

Uniqueness

The presence of the trifluoroethyl group in 3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. The combination of the methyl, nitro, and trifluoroethyl groups makes this compound distinct from its analogs.

Properties

IUPAC Name

3-methyl-4-nitro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c1-4-5(12(13)14)2-11(10-4)3-6(7,8)9/h2H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFATVDPKIIPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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